molecular formula C11H11IN2 B7896115 4-iodo-1-(2-phenylethyl)-1H-pyrazole

4-iodo-1-(2-phenylethyl)-1H-pyrazole

Cat. No.: B7896115
M. Wt: 298.12 g/mol
InChI Key: FEOGEGPMUHGXER-UHFFFAOYSA-N
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Description

4-Iodo-1-(2-phenylethyl)-1H-pyrazole is an organic compound with the molecular formula C11H11IN2. This compound features an iodine atom attached to a pyrazole ring, which is further substituted with a 2-phenylethyl group. The presence of the iodine atom and the phenylethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(2-phenylethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), is used in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(2-phenylethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of 4-substituted pyrazoles with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids from the phenylethyl group.

    Reduction: Formation of dihydropyrazoles from the pyrazole ring.

Scientific Research Applications

4-Iodo-1-(2-phenylethyl)-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-iodo-1-(2-phenylethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. The iodine atom and the phenylethyl group can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazole: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.

    1-(2-Phenylethyl)-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution reactions.

    4-Bromo-1-(2-phenylethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

Uniqueness

4-Iodo-1-(2-phenylethyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the phenylethyl group. The iodine atom enhances its reactivity in substitution reactions, while the phenylethyl group increases its hydrophobicity and potential biological activity. This combination of features makes it a valuable compound in various fields of research.

Properties

IUPAC Name

4-iodo-1-(2-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOGEGPMUHGXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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